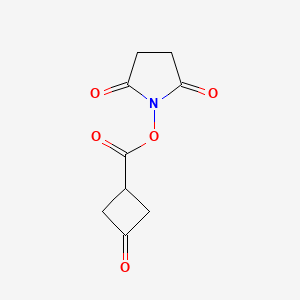
3-Oxocyclobutanecarboxylate de 2,5-dioxopyrrolidin-1-yle
Vue d'ensemble
Description
“2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate” is a chemical compound with the molecular formula C9H9NO5 . It is used as a bifunctional linker for antibody-drug-conjugation (ADC) .
Molecular Structure Analysis
The molecular structure of this compound is represented by its molecular formula, C9H9NO5 . Detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.17 g/mol . Further physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
- Utilité: Les chercheurs utilisent le DSSO pour élucider les PPI, quantifier la dynamique structurale et explorer des cibles protéiques difficiles .
- Cas d'utilisation: Le composé contribue à la préparation de divers dérivés et molécules bioactives .
Réactifs de réticulation en protéomique et en biologie structurale
Synthèse chimique et chimie médicinale
Marquage peptidique et identification des protéines
En résumé, 3-Oxocyclobutanecarboxylate de 2,5-dioxopyrrolidin-1-yle a des applications diverses couvrant la protéomique, la synthèse chimique, la découverte de médicaments, la science des matériaux et la bioconjugaison. Sa réactivité et sa polyvalence uniques en font un outil précieux pour les chercheurs de multiples disciplines . Si vous avez besoin de plus de détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Mécanisme D'action
Target of Action
Related compounds have been shown to interact withcalcium currents mediated by Cav 1.2 (L-type) channels . These channels play a crucial role in the contraction of cardiac and smooth muscle and the regulation of high-threshold calcium spikes .
Mode of Action
The compound’s mode of action involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels . This inhibition disrupts the normal flow of calcium ions, which can affect various cellular processes, including muscle contraction and neuronal signaling .
Biochemical Pathways
Given its interaction with cav 12 (L-type) channels, it can be inferred that it may influence pathways related to calcium signaling .
Pharmacokinetics
The compound has demonstrated high metabolic stability on human liver microsomes and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 . These properties suggest that the compound may have good bioavailability and a low potential for drug-drug interactions .
Result of Action
The compound has shown potent anticonvulsant properties in animal seizure models, namely, the maximal electroshock (MES) test and the psychomotor 6 Hz (32 mA) seizure model in mice . It has also proven effective in various pain models, including the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin-induced neuropathic pain model .
Analyse Biochimique
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodents, while higher doses can lead to toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, with a narrow therapeutic window between beneficial and adverse effects .
Metabolic Pathways
2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic degradation by cytochrome P450 enzymes. The metabolites of 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate can further interact with other metabolic pathways, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, facilitating its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Targeting signals and post-translational modifications play a role in directing 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate to specific subcellular compartments, influencing its biological activity .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-6-3-5(4-6)9(14)15-10-7(12)1-2-8(10)13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSHHKYKCKPLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939412-81-4 | |
| Record name | 939412-81-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397369.png)
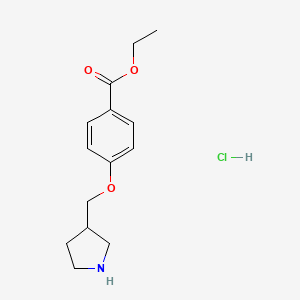
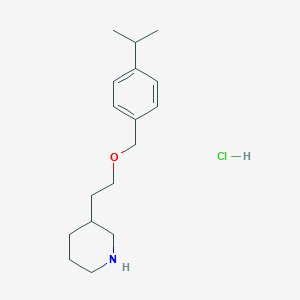
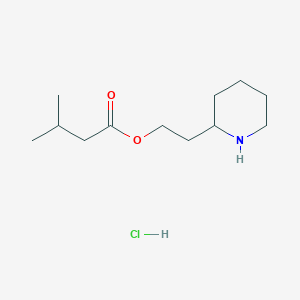
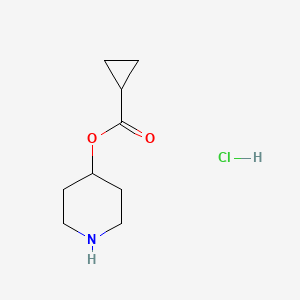
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397377.png)

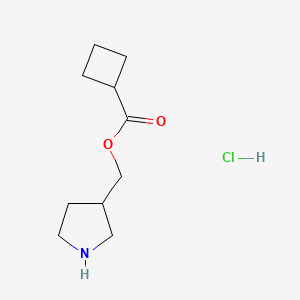

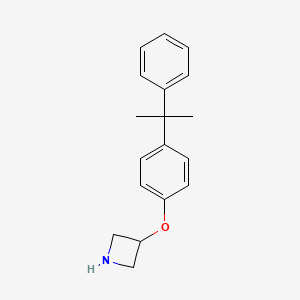
![1-{4-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1397386.png)
![2-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397387.png)
![4-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397389.png)
